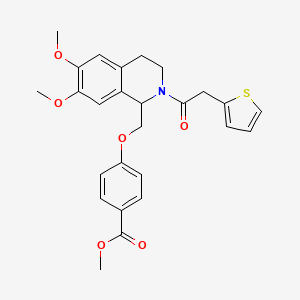
Methyl 4-((6,7-dimethoxy-2-(2-(thiophen-2-yl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical structure:
- It belongs to the class of quinazolinone derivatives and contains multiple functional groups, including methoxy, acetyl, and thiophene moieties.
- The compound’s systematic name is quite lengthy, but it can be referred to as ®-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine .
Methyl 4-((6,7-dimethoxy-2-(2-(thiophen-2-yl)acetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: C25H28N4O2S
.Preparation Methods
- Industrial production methods may involve variations of these synthetic routes.
Weidenhagen Reaction: The synthesis of the core quinazolinone scaffold involves the reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde, leading to the formation of 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield modified derivatives of the quinazolinone core, with varying functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it interesting for drug development.
Anticancer Potential: Research suggests that quinazolinone derivatives exhibit antitumor activity.
Biological Studies: Investigating its interactions with cellular targets and pathways.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Explore related quinazolinones or other heterocyclic derivatives.
Properties
Molecular Formula |
C26H27NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C26H27NO6S/c1-30-23-13-18-10-11-27(25(28)14-20-5-4-12-34-20)22(21(18)15-24(23)31-2)16-33-19-8-6-17(7-9-19)26(29)32-3/h4-9,12-13,15,22H,10-11,14,16H2,1-3H3 |
InChI Key |
AURZGLUJOBBPKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CS3)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















